1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid

Beschreibung

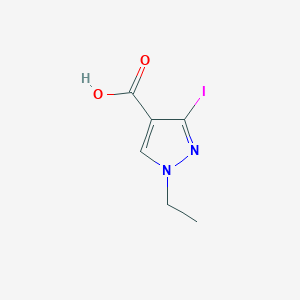

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 1, an iodine atom at position 3, and a carboxylic acid group at position 2. Its molecular formula is C₆H₇IN₂O₂, with a molecular weight of 266.04 g/mol.

Eigenschaften

IUPAC Name |

1-ethyl-3-iodopyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEQXKJVCYUKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

This method involves sequential diazotization and iodination of an ethyl-substituted pyrazole precursor, followed by ester hydrolysis. The synthetic pathway is divided into three stages:

-

Diazotization : Conversion of the amino group to a diazonium salt.

-

Iodination : Substitution of the diazonium group with iodine.

-

Hydrolysis : Conversion of the ethyl ester to a carboxylic acid.

Step 1: Diazotization

Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is dissolved in aqueous hydrochloric acid (HCl) at 0–5°C. Sodium nitrite (NaNO₂) is added dropwise to generate the diazonium salt. Maintaining low temperatures (-5°C to 5°C) prevents premature decomposition.

Step 2: Iodination

The diazonium salt is treated with potassium iodide (KI) in acetonitrile or dichloromethane. Cuprous oxide (Cu₂O) catalyzes the substitution, yielding ethyl 3-iodo-1-ethyl-1H-pyrazole-4-carboxylate. This step achieves yields up to 88.2% with purity >98% under optimized conditions.

Step 3: Hydrolysis

The ester undergoes saponification using sodium hydroxide (NaOH) in methanol/water at 50°C. Acidification with HCl precipitates the carboxylic acid, which is filtered and dried. Yields exceed 94% with minimal byproducts.

Table 1: Optimization of Diazotization-Iodination

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | -5°C to 5°C | 88.2 | 98.5 |

| Catalyst (Cu₂O) | 0.05 equiv | 85.0 | 97.8 |

| Solvent | Acetonitrile | 82.4 | 96.2 |

Alkylation of Pyrazole Nitrogen Followed by Iodination

Reaction Overview

This two-step approach introduces the ethyl group via alkylation before iodination:

-

Alkylation : Substitution of the pyrazole N-H proton with an ethyl group.

-

Iodination : Electrophilic substitution at the 3-position.

Step 1: Alkylation

3-Iodo-1H-pyrazole-4-carboxylic acid ethyl ester is treated with ethyl iodide (C₂H₅I) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base. Heating at 60°C for 15 hours achieves selective N-ethylation with 42% yield.

Step 2: Iodination

The alkylated intermediate undergoes iodination using iodine (I₂) and hydrogen peroxide (H₂O₂) in acetic acid. This electrophilic substitution targets the 3-position, yielding the iodinated product.

Key Challenge : Competing iodination at the 4-position necessitates careful control of stoichiometry (I₂:H₂O₂ = 1:1.2) to maintain regioselectivity.

Cyclocondensation with Ethylhydrazine

Reaction Overview

The pyrazole ring is constructed from a 1,3-dicarbonyl precursor and ethylhydrazine, followed by iodination and oxidation.

Step 1: Cyclocondensation

Ethyl acetoacetate reacts with ethylhydrazine in toluene under reflux, forming 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate. Triethyl orthoformate facilitates cyclization.

Step 2: Iodination

The methyl group at the 3-position is replaced via iodination using iodine and hydrogen peroxide. This step requires catalytic sulfuric acid (H₂SO₄) to enhance reactivity.

Step 3: Oxidation

The ester is hydrolyzed to the carboxylic acid using NaOH, analogous to Method 1.

Table 2: Comparison of Cyclocondensation Routes

| Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl acetoacetate | H₂SO₄ | 75.3 | 95.7 |

| Dimethyl acetylenedicarboxylate | None | 68.9 | 92.4 |

Industrial-Scale Production Strategies

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance safety and efficiency. For example, diazotization-iodination steps are performed in microreactors, reducing reaction times from hours to minutes.

Purification Techniques

Crystallization from ethyl acetate/hexane mixtures achieves >99.5% purity. Centrifugal partition chromatography (CPC) is used for large-scale separations.

Challenges and Optimization

Regioselectivity Control

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Ethyl-3-Iod-1H-pyrazol-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom an Position 3 kann durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden.

Oxidations- und Reduktionsreaktionen: Die Carbonsäuregruppe kann oxidiert werden, um entsprechende Derivate zu bilden, während die Reduktion Alkohole oder Aldehyde ergeben kann.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können unter milden Bedingungen verwendet werden, um das Iodatom zu ersetzen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um die Carbonsäuregruppe zu oxidieren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig für Reduktionsreaktionen verwendet.

Hauptprodukte:

Substitutionsprodukte: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Pyrazolderivate erhalten werden.

Oxidationsprodukte: Die Oxidation der Carbonsäuregruppe kann entsprechende Ketone oder Aldehyde ergeben.

Reduktionsprodukte: Die Reduktion kann Alkohole oder andere reduzierte Formen der Verbindung erzeugen.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-Iod-1H-pyrazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen und als Vorläufer in verschiedenen organischen Reaktionen.

Biologie: Die Verbindung wird in der Untersuchung der Enzyminhibition und als Ligand in biochemischen Assays verwendet.

Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-3-Iod-1H-pyrazol-4-carbonsäure hängt von seiner spezifischen Anwendung ab. In biochemischen Assays kann es als Enzyminhibitor wirken, indem es an das aktive Zentrum des Enzyms bindet und die Substratbindung verhindert. Die beteiligten molekularen Ziele und Pfade variieren je nach dem untersuchten biologischen System. Detaillierte mechanistische Studien sind unerlässlich, um die genaue Wirkungsweise in verschiedenen Kontexten zu klären.

Ähnliche Verbindungen:

1-Ethyl-1H-pyrazol-4-carbonsäure: Fehlt der Iodsubstituent, was zu unterschiedlicher Reaktivität und Anwendung führt.

3-Iod-1H-pyrazol-4-carbonsäure:

1-Methyl-3-Iod-1H-pyrazol-4-carbonsäure: Ähnliche Struktur mit einer Methylgruppe anstelle einer Ethylgruppe, was zu Variationen in der Reaktivität und Anwendung führt.

Einzigartigkeit: 1-Ethyl-3-Iod-1H-pyrazol-4-carbonsäure ist aufgrund des Vorhandenseins sowohl einer Ethylgruppe als auch eines Iodatoms einzigartig, die besondere chemische Eigenschaften und Reaktivität verleihen. Diese Kombination macht es zu einer wertvollen Verbindung für bestimmte synthetische und Forschungsanwendungen, die mit anderen ähnlichen Verbindungen nicht erreicht werden können.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the biological system being studied. Detailed mechanistic studies are essential to elucidate the exact mode of action in different contexts.

Vergleich Mit ähnlichen Verbindungen

Structural Isomerism and Substituent Effects

Key Observations :

- Positional isomerism : The iodo group's placement (C3 vs. C4) significantly alters electronic properties and reaction pathways. For example, C3-iodo derivatives may exhibit stronger inductive effects due to proximity to the carboxylic acid group .

- Steric effects : Bulky substituents like phenyl or pyrazolyl groups reduce solubility in polar solvents but improve lipid membrane permeability .

- Biological relevance: Iodo-substituted pyrazoles may act as halogen-bond donors in drug-receptor interactions, while methyl/phenyl derivatives are common in agrochemicals .

Physicochemical Properties

Notes:

- The carboxylic acid group enhances water solubility, but bulky substituents counteract this effect.

- Iodo-substituted compounds may exhibit higher density and crystallinity, facilitating X-ray diffraction studies .

Biologische Aktivität

Overview

1-Ethyl-3-iodo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes an ethyl group, an iodine atom, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. Its molecular formula is , with a molecular weight of approximately 263.06 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The iodine atom may enhance binding affinity through halogen bonding, while the carboxylic acid group can participate in hydrogen bonding with target proteins or enzymes. This dual functionality allows the compound to modulate enzyme activity and cellular signaling pathways effectively.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Comparative Antimicrobial Activity

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Ethylpyrazole-3-carboxylic acid | Lacks iodine; only has an ethyl group | Limited antimicrobial activity |

| 5-Iodopyrazole-3-carboxylic acid | Iodine present but lacks ethyl group | Moderate anticancer effects |

| 2-Methyl-5-iodopyrazole-3-carboxylic acid | Methyl instead of ethyl; affects sterics | Varies in reactivity and biological activity |

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly in relation to specific tumor cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Studies on Anticancer Effects

- Medicinal Chemistry Study : Researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their biological activities. The results indicated that this compound exhibited potent inhibitory effects on certain cancer cell lines, outperforming several other derivatives in terms of efficacy.

- Antimicrobial Resistance Investigation : Another study focused on the compound's potential as an antimicrobial agent against resistant bacterial strains. Findings revealed that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics, suggesting its utility in overcoming antibiotic resistance.

Q & A

Q. What are the primary methods for structural characterization of 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid?

Structural elucidation typically combines nuclear magnetic resonance (NMR) spectroscopy , infrared (IR) spectroscopy , and high-resolution mass spectrometry (HRMS) . For example:

- ¹H NMR identifies proton environments (e.g., ethyl group signals at δ 1.37 ppm (t) and 4.33 ppm (q)) .

- IR spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and C-I stretch at ~500 cm⁻¹) .

- HRMS validates molecular formula (e.g., [M]+ calculated for C₆H₇IN₂O₂: 266.96 g/mol) .

Q. How can researchers optimize the synthesis of this compound?

Key strategies include:

- Reagent selection : Use azido(trimethyl)silane and trifluoroacetic acid for regioselective iodination .

- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) achieves >90% purity .

- Yield improvement : Optimize reaction time (16–24 hours) and temperature (50°C for cyclization) .

Q. What analytical techniques resolve contradictions in reported spectral data?

Discrepancies in NMR or IR data may arise from:

- Solvent effects (e.g., chloroform vs. DMSO-d₆ shifting proton signals).

- Impurity profiles : Use HPLC-MS to detect byproducts .

- Cross-validation : Compare with computational predictions (DFT calculations for ¹³C NMR shifts) .

Advanced Research Questions

Q. What factors influence regioselective iodination in pyrazole derivatives?

Regioselectivity is governed by:

- Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) direct iodination to the 3-position .

- Steric hindrance : Bulky substituents (e.g., ethyl groups) favor iodination at less hindered sites .

- Catalyst systems : Silver(I) salts enhance electrophilic iodination efficiency .

Q. How can researchers investigate the biological activity mechanisms of this compound?

Methodological approaches include:

- In vitro assays : Test antibacterial activity via MIC (minimum inhibitory concentration) against E. coli or S. aureus .

- Molecular docking : Simulate interactions with target enzymes (e.g., Staphylococcus dihydrofolate reductase) .

- SAR studies : Modify the ethyl or iodo groups to assess potency changes .

Q. What strategies address contradictions in reported biological efficacy?

Conflicting data may arise from:

- Purity variations : Use HPLC to confirm compound integrity (>95% purity) .

- Assay conditions : Standardize protocols (e.g., broth microdilution for MIC) .

- Cell line specificity : Validate activity across multiple models (e.g., cancer vs. normal cells) .

Q. How can computational modeling predict reactivity in derivative synthesis?

- DFT calculations : Predict electrophilic substitution sites using Fukui indices .

- Molecular dynamics : Simulate stability of iodine-carbon bonds under varying pH .

- ADMET profiling : Forecast pharmacokinetic properties (e.g., logP for solubility) .

Q. What protocols ensure stability during long-term storage?

- Storage conditions : Keep at –20°C under argon to prevent iodine loss .

- Degradation monitoring : Use TLC or LC-MS to detect hydrolysis products (e.g., free carboxylic acid) .

- Lyophilization : Stabilize the compound as a lyophilized powder .

Q. How to design derivatives for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.